2-Chloro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound characterized by its naphthyridine structure, which incorporates a chlorine atom and a carboxylic acid functional group. The compound has garnered attention in scientific research due to its potential applications in pharmaceuticals and organic synthesis. Its molecular formula is and it has a molecular weight of 208.61 g/mol. The compound is classified under naphthyridine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry .
The synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid can be achieved through several methods, with the Vilsmeier-Haack reaction being one of the most effective. This method involves the reaction of N-(pyridine-2-yl) acetamide with phosphorus oxychloride and dimethylformamide, leading to the formation of the naphthyridine structure .
In a typical synthesis, the starting material is reacted under controlled temperatures (0-5 °C initially, then heated to 80-90 °C) for several hours. The product is then isolated through crystallization techniques, yielding pure 2-chloro-1,8-naphthyridine-3-carboxylic acid with a melting point range of 165-167 °C . The yield from these reactions can vary but is often around 65% .
The molecular structure of 2-chloro-1,8-naphthyridine-3-carboxylic acid features a fused bicyclic system with nitrogen atoms incorporated into the aromatic rings. The chlorine substituent is located at the second position of the naphthyridine ring, while the carboxylic acid group is positioned at the third carbon.
Key structural data include:
The compound can participate in various chemical reactions typical for carboxylic acids and halogenated compounds. One notable reaction is its condensation with acetophenone derivatives to form chalcone derivatives through Claisen-Schmidt condensation .
In these reactions, the electrophilic nature of the carbonyl carbon in the carboxylic acid allows it to react with nucleophiles effectively. The presence of chlorine enhances reactivity due to its electronegative nature, facilitating further transformations such as nucleophilic substitutions or coupling reactions .
The mechanism of action for 2-chloro-1,8-naphthyridine-3-carboxylic acid primarily involves its interaction with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. This can lead to modulation of enzyme activities or inhibition of specific biological pathways.
Research indicates that compounds within this class may exhibit antimicrobial and anti-inflammatory properties, although specific mechanisms may vary depending on the target organism or biological pathway involved .
The compound exhibits typical reactivity associated with carboxylic acids and halogenated aromatic compounds. It can undergo hydrolysis under basic conditions to yield corresponding carboxylate salts or react with amines to form amides .
2-Chloro-1,8-naphthyridine-3-carboxylic acid has potential applications in:
The 1,8-naphthyridine scaffold emerged as a critical pharmacophore in medicinal chemistry following the introduction of nalidixic acid in 1967—the first therapeutically used 1,8-naphthyridine derivative targeting urinary tract infections caused by Gram-negative bacteria. This compound functioned as a DNA gyrase inhibitor, selectively blocking bacterial DNA replication by targeting the A subunit [1] [3]. Due to adverse effects, nalidixic acid was withdrawn in many regions, but its structural template catalyzed extensive research into analogues. Subsequent modifications, such as fluorination at C-6 and introduction of piperazine/pyrrolidine rings at C-7, yielded fluoroquinolone-inspired derivatives with enhanced spectra. Notable successors include enoxacin (Gram-positive/negative activity) and gemifloxacin (respiratory infections), both retaining the 4-oxo-1,8-naphthyridine-3-carboxylic acid core [1] [3]. The integration of cyclopropyl substituents at N-1 further improved pharmacokinetics and target affinity, as seen in advanced clinical candidates like zabofloxacin for multidrug-resistant gonorrhea [1] [8]. This evolution underscores the scaffold’s versatility in addressing antimicrobial resistance.
Table 1: Key Milestones in 1,8-Naphthyridine-Based Drug Development
Year | Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1967 | Nalidixic acid | 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | Urinary tract infections (Withdrawn) |
1980s | Enoxacin | 6-Fluoro-7-piperazinyl substitution | Gastroenteritis, respiratory infections |
2000s | Gemifloxacin | 1-Cyclopropyl-7-(3-aminomethyl-4-methoxyimino-pyrrolidinyl) | Community-acquired pneumonia |
2010s | Zabofloxacin (investigational) | 7-[8-(Methoxyimino)-2,6-diazaspiro[3.4]oct-6-yl] | Multidrug-resistant Neisseria gonorrhoeae |
Halogenation—particularly chlorination at C-2 or C-7—strategically enhances the bioactivity of 1,8-naphthyridines by influencing electronic properties, lipophilicity, and target binding. The chlorine atom in 2-chloro-1,8-naphthyridine-3-carboxylic acid serves as a versatile handle for nucleophilic substitution, enabling the introduction of amines, alkoxides, or heterocycles to fine-tune pharmacological profiles [3] [9]. Electrophilically, chlorine withdraws electrons from the naphthyridine ring, augmenting the carboxylic acid’s acidity and improving metal chelation in enzyme active sites [4]. This is critical for interactions with Mg²⁺ ions in bacterial gyrases or topoisomerases. Notably, 7-chloro derivatives (e.g., 7-chloro-1-cyclopropyl-6-fluoro-1,8-naphthyridine-3-carboxylic acid) exhibit superior potency against ciprofloxacin-resistant Staphylococcus aureus and Pseudomonas aeruginosa by enhancing penetration through bacterial membranes or disrupting efflux pumps [1] [4]. Beyond antimicrobials, chloro-naphthyridines demonstrate gastric antisecretory effects, as evidenced by 4-amino-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester outperforming cimetidine in reducing acid output in rodent models [6].
Table 2: Impact of Halogen Position on Bioactivity in Naphthyridine Scaffolds
Halogen Position | Compound Example | Key Biological Effects |
---|---|---|
C-2 | 2-Chloro-1,8-naphthyridine-3-carboxylic acid | Facilitates nucleophilic displacement; enhances metal coordination |
C-7 | 7-Chloro-1-cyclopropyl-6-fluoro derivative | Superior activity against ciprofloxacin-resistant Staphylococcus and Pseudomonas strains |
C-6/C-8 | 6-Fluoro-8-chloro derivatives (e.g., trovafloxacin) | Broad-spectrum antibacterial activity (withdrawn due to hepatotoxicity) |
The 1,8-naphthyridine system is one of six possible diazanaphthalene isomers, distinguished by nitrogen atoms at positions 1 and 8. This arrangement enables unique hydrogen-bonding motifs and metal-chelating capabilities unmatched by other isomers (e.g., 1,5- or 1,6-naphthyridines). The proximal nitrogen atoms create a convergent binding pocket ideal for interacting with biological targets like DNA gyrase, where the 1,8-isomer’s carbonyl oxygen (C4=O) and carboxylic acid form bidentate coordination with Mg²⁺ [1] [5]. Structural analyses confirm that isomerism profoundly affects bioactivity: 1,8-naphthyridines exhibit 10-100× greater antibacterial potency than 1,7-isomers due to optimal alignment with gyrase residues [5] [8]. Furthermore, the chlorine at C-2 in the title compound leverages positional effects—it lies adjacent to the carboxylic acid, allowing simultaneous halogen bonding with hydrophobic enzyme pockets and electronic modulation of the C3-carboxylate. Such specificity underpins the scaffold’s versatility in non-antibacterial applications, including kinase inhibition (anticancer) and CB2 receptor modulation (anti-inflammatory) [5] [8].
Table 3: Pharmacological Comparison of Key Naphthyridine Isomers
Isomer Type | Representative Compound | Primary Bioactivity | Target Interaction Mechanism |
---|---|---|---|
1,8-Naphthyridine | 2-Chloro-1,8-naphthyridine-3-carboxylic acid | DNA gyrase/topoisomerase inhibition | Mg²⁺ chelation via C3-COOH/C4=O; halogen bonding via Cl |
1,5-Naphthyridine | SAR studies of substituted 1,5-NAPs | Topoisomerase I inhibition (anticancer) | Intercalation with DNA minor groove |
1,6-Naphthyridine | Early ribonuclease H inhibitors | Antiviral (HIV) | Competitive binding to catalytic site |
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6